Cyclopropyl(4-fluoro-3-methylphenyl)methanol
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Overview
Description
Cyclopropyl(4-fluoro-3-methylphenyl)methanol is an organic compound with the molecular formula C11H13FO and a molecular weight of 180.22 g/mol . This compound features a cyclopropyl group attached to a benzene ring substituted with a fluorine atom and a methyl group, along with a methanol group. Its unique structure makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of Cyclopropyl(4-fluoro-3-methylphenyl)methanol typically involves the reaction of cyclopropylmethyl bromide with 4-fluoro-3-methylbenzaldehyde in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired alcohol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Cyclopropyl(4-fluoro-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The alcohol group can react with carboxylic acids or acid chlorides to form esters.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Cyclopropyl(4-fluoro-3-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Cyclopropyl(4-fluoro-3-methylphenyl)methanol exerts its effects involves interactions with specific molecular targets. The cyclopropyl group and the fluorine atom on the benzene ring contribute to its reactivity and binding affinity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Cyclopropyl(4-fluoro-3-methylphenyl)methanol can be compared with similar compounds such as:
Cyclopropyl(4-fluoro-3-methylphenyl)methanone: This compound has a ketone group instead of an alcohol group, leading to different reactivity and applications.
Cyclopropyl(3-fluoro-5-methoxy-4-methylphenyl)methanol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
cyclopropyl-(4-fluoro-3-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8,11,13H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUARYQDBOZGOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2CC2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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